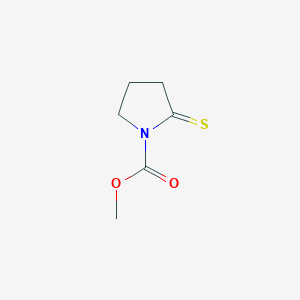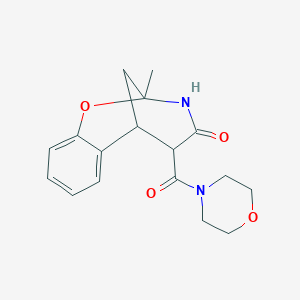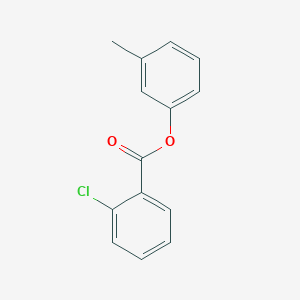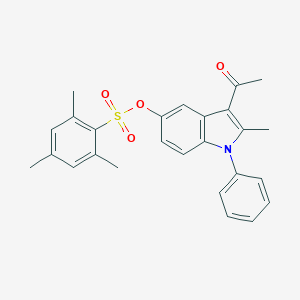
Methyl 2-thioxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-thioxopyrrolidine-1-carboxylate, also known as MTSPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that consists of a pyrrolidine ring with a thioxo group and a carboxylate group attached to it. This compound has shown promising results in various research studies, making it a potential candidate for future research.
Mécanisme D'action
The exact mechanism of action of Methyl 2-thioxopyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. Methyl 2-thioxopyrrolidine-1-carboxylate has been found to induce apoptosis, which is a programmed cell death process that occurs in cancer cells. It has also been found to inhibit the growth of various microorganisms by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
Methyl 2-thioxopyrrolidine-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as dihydrofolate reductase, which is involved in the synthesis of DNA. Methyl 2-thioxopyrrolidine-1-carboxylate has also been found to affect the levels of reactive oxygen species (ROS) in cells, which play a crucial role in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-thioxopyrrolidine-1-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be relatively non-toxic, making it safe for use in various experiments. However, one of the limitations of using Methyl 2-thioxopyrrolidine-1-carboxylate is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Methyl 2-thioxopyrrolidine-1-carboxylate. One potential direction is to further investigate its mechanism of action, which could provide insights into its potential applications in various fields. Another direction is to explore its potential as a drug candidate, particularly in the treatment of cancer and infectious diseases. Additionally, further research could be conducted to optimize the synthesis method of Methyl 2-thioxopyrrolidine-1-carboxylate and to develop new derivatives with improved properties.
Méthodes De Synthèse
Methyl 2-thioxopyrrolidine-1-carboxylate can be synthesized through several methods. One of the most commonly used methods involves the reaction of 2-pyrrolidone with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. This reaction yields Methyl 2-thioxopyrrolidine-1-carboxylate as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
Methyl 2-thioxopyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate. Methyl 2-thioxopyrrolidine-1-carboxylate has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a potential candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C6H9NO2S |
|---|---|
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
methyl 2-sulfanylidenepyrrolidine-1-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)7-4-2-3-5(7)10/h2-4H2,1H3 |
Clé InChI |
HYPZQOOFCXWRQT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC1=S |
SMILES canonique |
COC(=O)N1CCCC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
